(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide
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Overview
Description
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core. This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Bromination: The benzothiazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Allylation: The brominated benzothiazole is then subjected to allylation using an allyl halide in the presence of a base such as potassium carbonate.
Formation of the Benzamide Moiety: The final step involves the coupling of the allylated benzothiazole with 4-(tert-butyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as Pd/C and hydrogen gas or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as primary amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of the de-brominated product.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Material Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study various biological processes and pathways.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide involves its interaction with specific molecular targets and pathways. For example:
Anticancer Activity: It may inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspases and the mitochondrial pathway.
Antimicrobial Activity: It may disrupt the cell membrane integrity of bacteria, leading to cell lysis and death.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Comparison with Similar Compounds
Similar Compounds
- 3-allyl-6-bromo-1,3-benzothiazol-2(3H)-one
- 6-bromo-2-hydrazinylbenzo[d]thiazole
Uniqueness
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide is unique due to the presence of the allyl group and the tert-butylbenzamide moiety, which confer distinct chemical and biological properties. These structural features may enhance its stability, solubility, and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-tert-butylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2OS/c1-5-12-24-17-11-10-16(22)13-18(17)26-20(24)23-19(25)14-6-8-15(9-7-14)21(2,3)4/h5-11,13H,1,12H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVRRDCUKZTIBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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